3,3-Bis(methoxymethyl)-2,6-dimethylheptane
Overview
Description
3,3-Bis(methoxymethyl)-2,6-dimethylheptane is a chemical compound with the molecular formula C13H28O2 . It has a molecular weight of 216.36 . At 20°C, it is a colorless liquid .
Synthesis Analysis
The synthesis of this compound involves a reaction with sodium hydride in tetrahydrofuran and toluene at 35°C. This is followed by the addition of methyl iodide at a temperature below 30°C . The reaction mixture is then stirred for a period of between 10 and 12 hours at room temperature .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C13H28O2/c1-11(2)7-8-13(9-14-5,10-15-6)12(3)4/h11-12H,7-10H2,1-6H3 . The compound has a monoisotopic mass of 216.208923 Da .Physical and Chemical Properties Analysis
This compound is a liquid at 20°C . It has a molecular weight of 216.36 and a boiling point of 205.2±8.0°C at 760 mmHg .Scientific Research Applications
Heterogeneous Ziegler−Natta Catalysis
- Catalytic Interactions: This compound is studied in the context of heterogeneous Ziegler−Natta catalysis, specifically examining its interaction with TiCl4 in the presence of other Lewis bases. This research is important for understanding the catalytic efficiency and energetics of polymerization processes (Cavallo et al., 2007).
Cobalt and Nickel Complexes
- Complex Formation: Research includes the study of cobalt(II) and nickel(II) complexes with various diones, where related compounds to 3,3-Bis(methoxymethyl)-2,6-dimethylheptane are used to understand the structure and behavior of these metal complexes (Yoshida et al., 1972).
Organic Synthesis and Polymer Chemistry
- Polymer and Molecular Synthesis: This compound is relevant in the synthesis of polymers and organic molecules, where its derivatives are used as intermediates or reactants in various chemical reactions, such as in the synthesis of polysiloxanes (Zhu et al., 2005).
Catalysis and Organic Reactions
- Catalytic and Reaction Studies: Its derivatives are studied in catalysis, particularly in reactions like methoxycarbonylation and methoxymethylation, showcasing its role in facilitating or affecting the course of these chemical reactions (Magro et al., 2010).
Analytical and Material Chemistry
- Material Properties and Analysis: Research also includes the study of molecular structures and properties, such as in organic solar cells and OLED materials, where derivatives of this compound are analyzed for their optoelectronic characteristics (Ni et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
3,3-bis(methoxymethyl)-2,6-dimethylheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2/c1-11(2)7-8-13(9-14-5,10-15-6)12(3)4/h11-12H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPDSAAGSUWVMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(COC)(COC)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446462 | |
Record name | 3,3-Bis(methoxymethyl)-2,6-dimethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129228-11-1 | |
Record name | 3,3-Bis(methoxymethyl)-2,6-dimethylheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129228-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropyl-2-(1-methylbutyl)-1,3-dimethoxypropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129228111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Bis(methoxymethyl)-2,6-dimethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropyl-2-(1-methylbutyl)-1,3-dimethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-methoxy-2-(methoxymethyl)-3-methyl-2-(propan-2-yl)hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane influence its interaction with titanium tetrachloride (TiCl4) compared to other Lewis bases?
A: The study investigates the interaction of TiCl4 with various Lewis bases, including L12, to understand the factors influencing complexation energy and their implications for Ziegler-Natta polymerization. While the paper does not directly compare the structure of L12 to other bases tested, it highlights that both steric and electronic factors play a role in complexation energy. The researchers utilize a series of dimethoxyalkane compounds, including L12, to systematically probe the impact of steric hindrance around the oxygen donor atoms. By analyzing the calorimetric data obtained for these compounds, the study elucidates the relationship between steric bulk and the strength of the interaction between the Lewis base and TiCl4 [].
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